1-(1H-1,2,3-Benzotriazol-1-yl)-3,3-dimethylbutan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(benzotriazol-1-yl)-3,3-dimethylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-12(2,3)8-11(16)15-10-7-5-4-6-9(10)13-14-15/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYTUDOKBYAGMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1C2=CC=CC=C2N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(1H-1,2,3-Benzotriazol-1-yl)-3,3-dimethylbutan-1-one typically involves the reaction of 1H-benzotriazole with a suitable alkylating agent under controlled conditions. One common method involves the reaction of 1H-benzotriazole with 3,3-dimethylbutan-1-one in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(1H-1,2,3-Benzotriazol-1-yl)-3,3-dimethylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmacological Activities
The benzotriazole moiety is known for its diverse biological activities. The compound can serve as a scaffold for the development of new pharmaceuticals. Studies have demonstrated that benzotriazole derivatives exhibit notable antibacterial, antifungal, and antiprotozoal activities.
- Antibacterial Activity : Research has shown that derivatives of benzotriazole possess significant antibacterial properties against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, compounds synthesized from 1H-benzotriazole exhibited minimum inhibitory concentration (MIC) values comparable to standard antibiotics like nitrofurantoin .
- Antifungal Activity : Certain benzotriazole derivatives have been reported to display antifungal properties. A study indicated that specific modifications to the benzotriazole structure enhanced antifungal activity against Candida species .
- Antiprotozoal Activity : The compound has been evaluated for its efficacy against protozoan parasites such as Trypanosoma cruzi. One derivative demonstrated a dose-dependent inhibitory effect on the growth of epimastigote forms of the parasite, indicating potential for use in treating Chagas disease .
Materials Science Applications
Corrosion Inhibition
Benzotriazole derivatives are widely used as corrosion inhibitors in various industrial applications. Their ability to form stable complexes with metal ions makes them effective in protecting metals from oxidative damage.
- Mechanism of Action : The inhibition mechanism is primarily attributed to the formation of a protective layer on the metal surface, which prevents further oxidation and corrosion. Studies have shown that 1-(1H-1,2,3-benzotriazol-1-yl)-3,3-dimethylbutan-1-one effectively inhibits corrosion in environments containing chloride ions .
Environmental Applications
Photostabilizers
The compound's photostabilizing properties make it suitable for use in plastics and coatings exposed to UV radiation. Benzotriazoles are known to absorb UV light and convert it into less harmful energy forms.
- Performance Data : In experimental settings, formulations containing benzotriazole derivatives have demonstrated improved stability and longevity when exposed to UV light compared to untreated samples . This application is particularly relevant in industries such as automotive and construction where material durability is crucial.
Data Tables
Case Studies
- Benzotriazole Derivatives as Antibacterial Agents
- Corrosion Inhibition Study
- Photostabilization Analysis
Mechanism of Action
The mechanism of action of 1-(1H-1,2,3-Benzotriazol-1-yl)-3,3-dimethylbutan-1-one involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with target molecules, leading to inhibition or modulation of their activity . These interactions are crucial for its biological activities, including enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzotriazole Derivatives
Benzotriazole derivatives exhibit diverse chemical and biological properties depending on their substituents. Below is a detailed comparison of 1-(1H-1,2,3-Benzotriazol-1-yl)-3,3-dimethylbutan-1-one with analogous compounds:
Key Observations
Steric and Electronic Effects: The 3,3-dimethylbutanoyl group in the target compound introduces significant steric hindrance compared to simpler analogs like 1-(1H-benzotriazol-1-yl)-1-propanone (3b). This steric bulk can enhance regioselectivity in reactions requiring spatial control . Electron-withdrawing groups (e.g., 4-iodophenyl in CAS 332021-24-6) increase electrophilicity, making the compound reactive in cross-coupling reactions, whereas the N-oxide derivative () exhibits heightened electrophilic character due to the oxidized triazole ring .
Synthetic Utility :
- The target compound’s branched aliphatic chain differentiates it from linear-chain analogs (e.g., 3b), enabling unique applications in stabilizing metal complexes or directing C–H activation .
Research Findings and Methodological Insights
- Structural Characterization : X-ray crystallography using SHELX software (e.g., SHELXL-2015) confirmed the planar benzotriazole ring and ketone geometry in analogs like 3-(1H-benzotriazol-1-yl)-1-(3-methoxyphenyl)propan-1-one (R factor = 0.041) .
- Synthesis Optimization: The target compound is synthesized in 95% purity via reflux in hexane, contrasting with polar solvents (e.g., 2-propanol) used for other derivatives .
Biological Activity
1-(1H-1,2,3-Benzotriazol-1-yl)-3,3-dimethylbutan-1-one is a compound that has gained attention due to its diverse biological activities. Benzotriazole derivatives are known for their potential in medicinal chemistry, exhibiting various pharmacological properties including antimicrobial, antifungal, and antiparasitic effects. This article reviews the biological activity of this specific compound, emphasizing its mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.
The compound's molecular formula is with a molecular weight of 248.29 g/mol. It features a benzotriazole moiety that contributes to its biological activity through interactions with biological macromolecules.
Benzotriazoles are known to interact with nucleic acids and proteins, potentially leading to inhibition of key enzymatic pathways in microbial organisms. The presence of the dimethylbutanone group may enhance lipophilicity, allowing better membrane penetration and increased bioactivity.
Antimicrobial Activity
Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Studies have shown that compounds similar to this compound demonstrate effective inhibition against various bacterial strains including Escherichia coli and Staphylococcus aureus. The zone of inhibition for these compounds was comparable to standard antibiotics .
- Antifungal Activity : The compound has also been tested against fungi such as Candida albicans and Aspergillus niger, exhibiting minimum inhibitory concentrations (MICs) in the range of 12.5–25 μg/ml . The introduction of hydrophobic groups in benzotriazole derivatives has been linked to enhanced antifungal potency.
Antiparasitic Activity
Recent studies have highlighted the effectiveness of benzotriazole derivatives against protozoan parasites. For example:
- Trypanosoma cruzi : In vitro tests demonstrated that certain benzotriazole derivatives could inhibit the growth of Trypanosoma cruzi, the causative agent of Chagas disease. A concentration of 50 μg/mL resulted in a 95% reduction in trypomastigote forms .
Case Studies
Q & A
Q. What are the recommended synthetic routes for 1-(1H-1,2,3-Benzotriazol-1-yl)-3,3-dimethylbutan-1-one?
The compound is synthesized via nucleophilic substitution between 1H-benzotriazole and 3,3-dimethylbutanoyl chloride. This reaction typically employs a base such as triethylamine in anhydrous THF under reflux conditions, followed by purification using column chromatography . Alternative methods involve activating acetylenic intermediates with benzotriazole derivatives, which can be accelerated under microwave irradiation to enhance reaction efficiency and yield .
Q. Which spectroscopic techniques are most suitable for characterizing this compound?
- 1H/13C NMR : Confirms the benzotriazole moiety (δ 7.5–8.5 ppm for aromatic protons) and the carbonyl group (δ ~200 ppm for 13C).
- FT-IR : Identifies the C=O stretch (1680–1700 cm⁻¹) and N-H/N=N vibrations (benzotriazole ring).
- HRMS : Validates molecular weight (exact mass: calculated vs. observed).
- X-ray crystallography : SHELXL refinement provides precise bond lengths and angles, critical for structural validation .
Advanced Research Questions
Q. How can computational methods like DFT improve understanding of electronic properties?
Density Functional Theory (DFT) predicts electronic transitions, solvatochromic behavior, and reactive sites. For example, HOMO-LUMO gaps calculated for similar benzotriazole derivatives correlate with experimental UV-Vis spectra (λmax ~280–320 nm). Docking studies further explore interactions with biological targets, such as enzyme active sites, guiding rational drug design .
Q. What strategies resolve discrepancies between predicted and observed crystallographic data?
Discrepancies in bond lengths (e.g., C=O or N-N bonds) may arise from crystal packing or twinning. Refinement using SHELXL with high-resolution data (R factor < 0.05) and twin-law corrections improves accuracy. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., hydrogen bonding, π-π stacking) that influence structural deviations .
Q. How does the steric effect of the 3,3-dimethyl group influence reactivity?
The bulky dimethyl group hinders nucleophilic attack at the carbonyl carbon, directing reactivity toward the benzotriazole nitrogen. Kinetic studies via 1H NMR monitoring reveal slower reaction rates (e.g., t1/2 increased by ~30% compared to non-hindered analogs). Molecular modeling (e.g., Connolly surface area) quantifies steric hindrance, supporting mechanistic interpretations .
Q. What are best practices for analyzing solvatochromic shifts in UV-Vis spectra?
- Experimental : Measure λmax in solvents of varying polarity (e.g., cyclohexane, ethanol, DMSO).
- Theoretical : Apply the Kamlet-Taft equation to correlate shifts with solvent polarity (π*), hydrogen-bond donor (α), and acceptor (β) parameters.
- Validation : Compare experimental λmax with TD-DFT-calculated excited-state dipole moments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
